6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
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Overview
Description
6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a heterocyclic compound with a molecular formula of C₉H₈N₂OS and a molecular weight of 192.24 g/mol . This compound is characterized by the presence of an imidazo[2,1-b][1,3]thiazole core, which is a fused ring system combining imidazole and thiazole rings. The cyclopropyl group attached to the imidazo ring and the aldehyde functional group at the 5-position of the thiazole ring contribute to its unique chemical properties .
Mechanism of Action
Target of Action
Similar compounds have been known to stimulate human constitutive androstane receptor (car) nuclear translocation .
Mode of Action
For instance, similar compounds have been shown to cause DNA double-strand breaks, leading to cell death .
Biochemical Pathways
Related compounds have been shown to interact with topoisomerase ii, resulting in dna double-strand breaks .
Pharmacokinetics
In silico admet predictions have been performed for similar compounds, which can provide insights into the potential pharmacokinetic properties .
Result of Action
Similar compounds have been shown to exhibit cytotoxic activity on cancer cells .
Action Environment
It is known that the compound is stable at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 2-aminothiazole with cyclopropyl isocyanide under suitable conditions to form the imidazo[2,1-b][1,3]thiazole ring system . The aldehyde group can then be introduced via formylation reactions using reagents such as Vilsmeier-Haack reagent (DMF and POCl₃) or other formylating agents .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: 6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO₄ in aqueous or alkaline medium, CrO₃ in acidic medium.
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in dry ether.
Substitution: Primary amines or hydrazines in the presence of mild acid or base catalysts.
Major Products:
Oxidation: 6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid.
Reduction: 6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-methanol.
Substitution: 6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-imine or 6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-hydrazone.
Scientific Research Applications
6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde has been explored for various scientific research applications, including:
Comparison with Similar Compounds
6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde: This compound has a similar imidazo[2,1-b][1,3]thiazole core but with a chlorophenyl group instead of a cyclopropyl group.
Imidazo[2,1-b][1,3]thiazole-based chalcones: These compounds share the imidazo[2,1-b][1,3]thiazole core and have been studied for their anticancer activities.
Uniqueness: 6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. The cyclopropyl group can enhance the compound’s stability and potentially improve its binding affinity to biological targets .
Properties
IUPAC Name |
6-cyclopropylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c12-5-7-8(6-1-2-6)10-9-11(7)3-4-13-9/h3-6H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXDDZCOOXLWAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N3C=CSC3=N2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
564443-30-7 |
Source
|
Record name | 6-cyclopropylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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